molecular formula C7H4F2I2O B14049244 1,2-Diiodo-3-fluoro-4-(fluoromethoxy)benzene

1,2-Diiodo-3-fluoro-4-(fluoromethoxy)benzene

Cat. No.: B14049244
M. Wt: 395.91 g/mol
InChI Key: NXEMHBWPHSGXFT-UHFFFAOYSA-N
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Description

1,2-Diiodo-3-fluoro-4-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4F2I2O and a molecular weight of 395.91 g/mol . This compound is characterized by the presence of two iodine atoms, one fluorine atom, and a fluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diiodo-3-fluoro-4-(fluoromethoxy)benzene typically involves the iodination of a fluorinated benzene derivativeThe fluoromethoxy group can be introduced through a nucleophilic substitution reaction using a fluoromethylating agent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1,2-Diiodo-3-fluoro-4-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.

    Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the iodine atoms, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

1,2-Diiodo-3-fluoro-4-(fluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Diiodo-3-fluoro-4-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The presence of iodine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The fluoromethoxy group can enhance the compound’s solubility and stability, making it suitable for use in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Diiodo-3-fluoro-4-(fluoromethoxy)benzene is unique due to the presence of both iodine and fluorine atoms, as well as the fluoromethoxy group. These features contribute to its distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C7H4F2I2O

Molecular Weight

395.91 g/mol

IUPAC Name

2-fluoro-1-(fluoromethoxy)-3,4-diiodobenzene

InChI

InChI=1S/C7H4F2I2O/c8-3-12-5-2-1-4(10)7(11)6(5)9/h1-2H,3H2

InChI Key

NXEMHBWPHSGXFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OCF)F)I)I

Origin of Product

United States

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